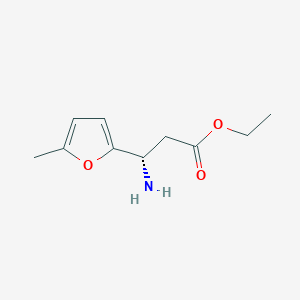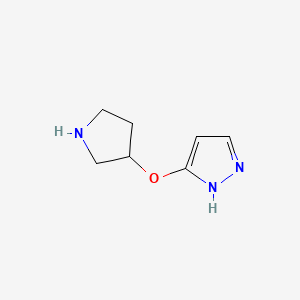
Methyl6-(azetidin-3-yl)pyridine-3-carboxylatedihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl6-(azetidin-3-yl)pyridine-3-carboxylatedihydrochloride is a chemical compound with the molecular formula C10H14Cl2N2O2 and a molecular weight of 265.1364 . This compound is known for its unique structure, which includes an azetidine ring and a pyridine ring, making it a valuable compound in various fields of scientific research.
Vorbereitungsmethoden
The synthesis of Methyl6-(azetidin-3-yl)pyridine-3-carboxylatedihydrochloride involves several steps. One common method includes the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method involves a one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation . Industrial production methods often utilize microwave-assisted synthesis due to its efficiency and ability to produce high yields .
Analyse Chemischer Reaktionen
Methyl6-(azetidin-3-yl)pyridine-3-carboxylatedihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include dimethylsulfoxonium methylide, organoboronates, and organometal reagents . Major products formed from these reactions include 1-arenesulfonylazetidines, azetidine derivatives, and bis-functionalized azetidines .
Wissenschaftliche Forschungsanwendungen
Methyl6-(azetidin-3-yl)pyridine-3-carboxylatedihydrochloride has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various heterocyclic compounds . In biology, it is studied for its potential as a pharmacological agent due to its unique structure and reactivity . In medicine, it is being explored for its potential therapeutic properties . In industry, it is used in the production of fine chemicals and pharmaceuticals .
Wirkmechanismus
The mechanism of action of Methyl6-(azetidin-3-yl)pyridine-3-carboxylatedihydrochloride involves its interaction with specific molecular targets and pathways. The azetidine ring in the compound is known to interact with various enzymes and receptors, leading to its biological effects . The pyridine ring also plays a crucial role in its mechanism of action by facilitating its binding to specific molecular targets .
Vergleich Mit ähnlichen Verbindungen
Methyl6-(azetidin-3-yl)pyridine-3-carboxylatedihydrochloride can be compared with other similar compounds such as methyl azetidine-3-carboxylate hydrochloride, 3-(benzyloxy)azetidine hydrochloride, and 3-(3-methoxyphenyl)azetidine hydrochloride . These compounds share similar structural features but differ in their chemical properties and reactivity. The uniqueness of this compound lies in its combination of the azetidine and pyridine rings, which imparts distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C10H14Cl2N2O2 |
|---|---|
Molekulargewicht |
265.13 g/mol |
IUPAC-Name |
methyl 6-(azetidin-3-yl)pyridine-3-carboxylate;dihydrochloride |
InChI |
InChI=1S/C10H12N2O2.2ClH/c1-14-10(13)7-2-3-9(12-6-7)8-4-11-5-8;;/h2-3,6,8,11H,4-5H2,1H3;2*1H |
InChI-Schlüssel |
RMXXXBXWIRTCIY-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CN=C(C=C1)C2CNC2.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl[(1-methylcyclopentyl)methyl]aminehydrochloride](/img/structure/B13581744.png)
![tert-butylN-{1-[1-(hydroxymethyl)cyclopropyl]ethyl}carbamate](/img/structure/B13581745.png)




![2-Amino-2-[3-chloro-4-(trifluoromethoxy)phenyl]ethanol](/img/structure/B13581776.png)



![tert-butyl2-[(3-cyanocyclobutyl)amino]acetate,Mixtureofdiastereomers](/img/structure/B13581815.png)



